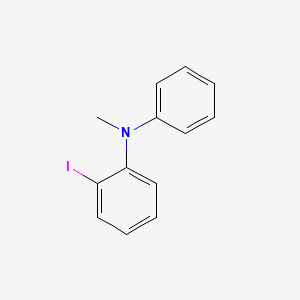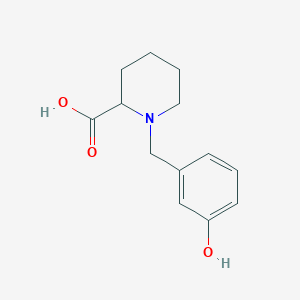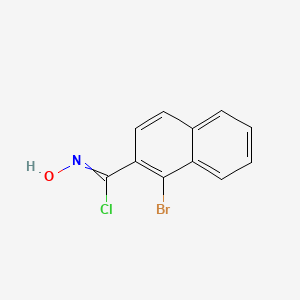
4-Iodo-1,2,5-trimethyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Iodo-1,2,5-trimethyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of iodine and methyl groups in this compound makes it a unique compound with specific chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1,2,5-trimethyl-1H-imidazole can be achieved through various methods. One common approach involves the iodination of 1,2,5-trimethylimidazole. This can be done using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions . Another method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which allows for the formation of the imidazole ring with the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for industrial applications .
化学反应分析
Types of Reactions
4-Iodo-1,2,5-trimethyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the imidazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, organometallic reagents; typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Major Products Formed
科学研究应用
4-Iodo-1,2,5-trimethyl-1H-imidazole has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-Iodo-1,2,5-trimethyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The iodine atom and methyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
4-Iodo-1,2,5-trimethyl-1H-imidazole can be compared with other similar compounds, such as:
1,2,4,5-Tetramethylimidazole: Lacks the iodine atom, resulting in different reactivity and applications.
4-Iodo-1-tritylimidazole: Contains a trityl group instead of methyl groups, leading to different chemical properties and uses.
2,4,5-Trimethylimidazole:
The uniqueness of this compound lies in the presence of both iodine and methyl groups, which confer specific chemical properties and reactivity that are valuable in various scientific and industrial applications .
属性
分子式 |
C6H9IN2 |
|---|---|
分子量 |
236.05 g/mol |
IUPAC 名称 |
4-iodo-1,2,5-trimethylimidazole |
InChI |
InChI=1S/C6H9IN2/c1-4-6(7)8-5(2)9(4)3/h1-3H3 |
InChI 键 |
LFTHUWGVAVUHSU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(N1C)C)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-N,2-N',7-N,7-N'-tetrakis(3-fluoro-4-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B13698714.png)
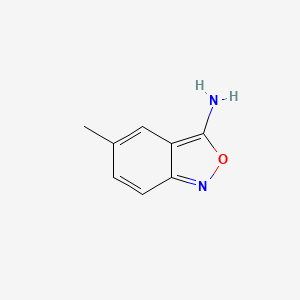
![1-Nitrodibenzo[b,d]thiophene-4-boronic Acid Pinacol Ester](/img/structure/B13698737.png)
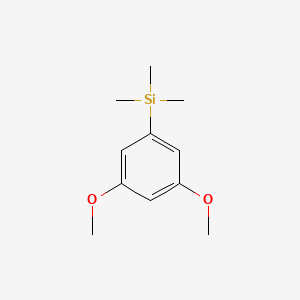

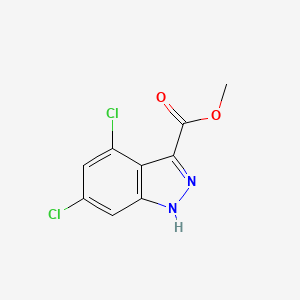
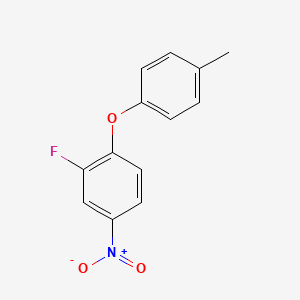
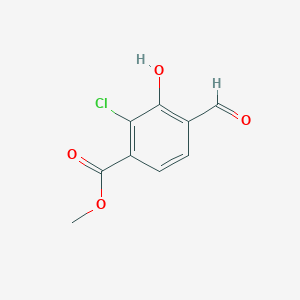
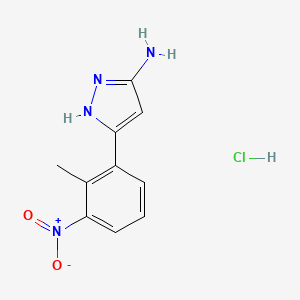
![2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one](/img/structure/B13698776.png)
